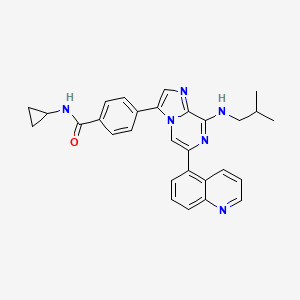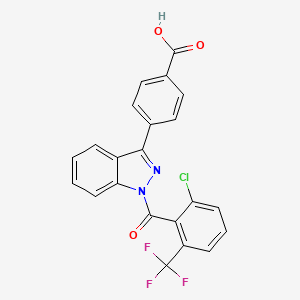
Tetradekanoylcarnitin
Übersicht
Beschreibung
It plays a crucial role in lipid metabolism and is considered a potential biomarker for various metabolic disorders, including diabetic cardiomyopathy and mitochondrial myopathy . This compound is a fatty ester formed by the esterification of tetradecanoic acid (myristic acid) with carnitine.
Wissenschaftliche Forschungsanwendungen
Tetradekanoylcarnitin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die β-Oxidation von Fettsäuren und die Rolle von Acylcarnitinen im Lipidstoffwechsel zu untersuchen.
Biologie: Die Verbindung wird auf ihre Rolle bei der zellulären Energiegewinnung und ihre Beteiligung an Stoffwechselwegen untersucht.
Medizin: this compound wird als Biomarker für Stoffwechselstörungen wie diabetische Kardiomyopathie und mitochondriale Myopathie untersucht. .
Industrie: Die Verbindung wird bei der Entwicklung von diagnostischen Tests und als Standard in der Massenspektrometrie zur Quantifizierung von Acylcarnitinen in biologischen Proben verwendet
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Beteiligung an der β-Oxidation von langkettigen Fettsäuren aus. Es erleichtert den Transport von Fettsäuren in die Mitochondrien, wo sie einer β-Oxidation unterzogen werden, um Acetyl-CoA zu produzieren, das in den Citratzyklus zur Energiegewinnung gelangt. Die Verbindung beeinflusst auch verschiedene Signalwege, einschließlich des Adenosin-5′-monophosphat (AMP)-aktivierten Proteinkinase (AMPK)-Wegs, der eine Rolle bei der Regulation des Lipidstoffwechsels und der Energiesteuerung spielt .
Ähnliche Verbindungen:
Lauroylcarnitin: Ein Acylcarnitin mit einer kürzeren Acyl-Kette (C12) im Vergleich zu this compound (C14).
Palmitoylcarnitin: Ein Acylcarnitin mit einer längeren Acyl-Kette (C16) im Vergleich zu this compound.
Octanoylcarnitin: Ein Acylcarnitin mit einer noch kürzeren Acyl-Kette (C8).
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Kettenlänge, die seine Rolle im Lipidstoffwechsel und sein Potenzial als Biomarker für Stoffwechselstörungen beeinflusst. Seine mittlere Kettenlänge ermöglicht es ihm, sowohl am Stoffwechsel von mittel- als auch von langkettigen Fettsäuren teilzunehmen, was es zu einer vielseitigen Verbindung für die Untersuchung verschiedener Stoffwechselwege macht .
Biochemische Analyse
Biochemical Properties
Tetradecanoylcarnitine interacts with various enzymes and proteins in the body. It is an intermediate product of fatty acid oxidation, and its levels can be influenced by the activity of various enzymes involved in this process
Cellular Effects
Tetradecanoylcarnitine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been associated with the occurrence of diabetic cardiomyopathy (DCM). In a study, exogenous Tetradecanoylcarnitine supplementation led to increased lipid deposition in cardiomyocytes, ultimately leading to cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis .
Molecular Mechanism
Tetradecanoylcarnitine exerts its effects at the molecular level through various mechanisms. It is known to affect fatty acid oxidation by interacting with the adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathways . This interaction leads to myocardial lipotoxicity, which can cause cardiomyocyte hypertrophy and increased apoptosis .
Temporal Effects in Laboratory Settings
The effects of Tetradecanoylcarnitine over time in laboratory settings are still being explored. It is known that Tetradecanoylcarnitine can cause changes in cellular function over time, such as increased lipid deposition in cardiomyocytes .
Metabolic Pathways
Tetradecanoylcarnitine is involved in the β-oxidation metabolic pathway of long-chain fatty acids . It interacts with various enzymes in this pathway, and its levels can influence metabolic flux and metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetradecanoylcarnitine can be synthesized through the esterification of tetradecanoic acid with carnitine. The reaction typically involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of tetradecanoylcarnitine follows similar synthetic routes but on a larger scale. The process involves the esterification of tetradecanoic acid with carnitine in the presence of a suitable catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or distillation techniques .
Types of Reactions:
Oxidation: Tetradecanoylcarnitine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions typically result in the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Tetradecanoylcarnitine can participate in substitution reactions, where the acyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted acylcarnitines depending on the nucleophile used
Wirkmechanismus
Tetradecanoylcarnitine exerts its effects primarily through its involvement in the beta-oxidation of long-chain fatty acids. It facilitates the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle for energy production. The compound also influences various signaling pathways, including the adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) pathway, which plays a role in regulating lipid metabolism and energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
Lauroylcarnitine: An acylcarnitine with a shorter acyl chain (C12) compared to tetradecanoylcarnitine (C14).
Palmitoylcarnitine: An acylcarnitine with a longer acyl chain (C16) compared to tetradecanoylcarnitine.
Octanoylcarnitine: An acylcarnitine with an even shorter acyl chain (C8).
Uniqueness: Tetradecanoylcarnitine is unique due to its specific chain length, which influences its role in lipid metabolism and its potential as a biomarker for metabolic disorders. Its intermediate chain length allows it to participate in both medium and long-chain fatty acid metabolism, making it a versatile compound for studying various metabolic pathways .
Eigenschaften
IUPAC Name |
(3R)-3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHXNVGSVNEJBD-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314367 | |
| Record name | (-)-Myristoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25597-07-3 | |
| Record name | (-)-Myristoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristoyllevocarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Myristoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYRISTOYLLEVOCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBA3JH87O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Tetradecanoylcarnitine acts as an intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production. [, , ] It facilitates the transfer of fatty acids across the mitochondrial membrane, allowing them to be broken down into acetyl-CoA, which then enters the citric acid cycle to generate ATP. []
A: Altered levels of Tetradecanoylcarnitine can indicate disruptions in fatty acid metabolism. For instance, elevated levels have been associated with various conditions, including diabetes mellitus, [] cardiovascular disease, [, ] perinatal asphyxia, [] and autoimmune hepatitis. [] These alterations may reflect an imbalance between fatty acid synthesis, oxidation, and transport. [, ]
A: The molecular formula of Tetradecanoylcarnitine is C21H41NO4, and its molecular weight is 371.56 g/mol. []
A: While the provided research papers focus on the application of mass spectrometry for analyzing Tetradecanoylcarnitine, detailed spectroscopic data (NMR, IR) is not discussed within these papers. [, , ]
A: Studies suggest that different acylcarnitine chain lengths exhibit varying levels of toxicity to cardiomyocytes. Myristoylcarnitine and palmitoylcarnitine, with longer chains, were found to be more toxic than shorter chain acylcarnitines. [, ] This suggests a structure-activity relationship where the length of the acyl chain influences its interaction with cellular components and subsequent effects.
ANone: The provided research papers primarily focus on the role of Tetradecanoylcarnitine as a biomarker for various diseases and its involvement in metabolic pathways. Information regarding its use as a therapeutic agent, its formulation, safety, efficacy, or environmental impact is not discussed within these papers.
A: Advances in analytical techniques, particularly mass spectrometry, have significantly improved the detection and quantification of Tetradecanoylcarnitine and other acylcarnitines. [, , ] This has led to a better understanding of their roles as biomarkers in various diseases and provided insights into metabolic dysregulation. [, , , , , , ]
A: The study of Tetradecanoylcarnitine bridges various disciplines, including metabolomics, biochemistry, analytical chemistry, and clinical medicine. [, ] Research on this compound contributes to:
* **Disease diagnosis and prognosis:** Identifying potential biomarkers for diseases like diabetes, cardiovascular disease, and liver injury. [, , , , ] * **Understanding metabolic pathways:** Elucidating the complexities of fatty acid metabolism and its role in health and disease. [, , ] * **Developing therapeutic targets:** Potentially identifying new targets for therapeutic interventions in metabolic disorders. [, ]Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)


![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)


